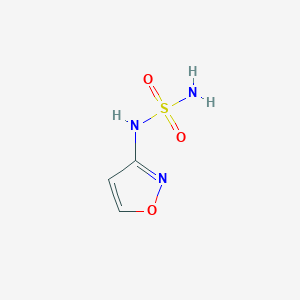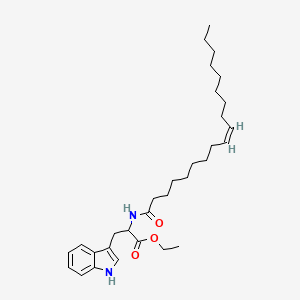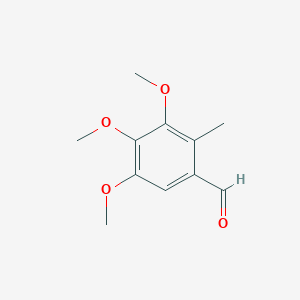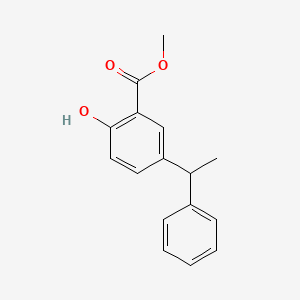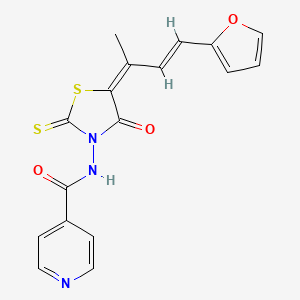
6-Nitro-2-(tribromomethyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Nitro-2-(tribromomethyl)quinoline is a quinoline derivative characterized by the presence of a nitro group at the 6th position and a tribromomethyl group at the 2nd position of the quinoline ring Quinolines are heterocyclic aromatic organic compounds with a benzene ring fused to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitro-2-(tribromomethyl)quinoline typically involves the nitration of 2-(tribromomethyl)quinoline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Nitro-2-(tribromomethyl)quinoline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The tribromomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in suitable solvents.
Major Products Formed:
Reduction of the nitro group: 6-Amino-2-(tribromomethyl)quinoline.
Substitution of the tribromomethyl group: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Nitro-2-(tribromomethyl)quinoline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 6-Nitro-2-(tribromomethyl)quinoline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The tribromomethyl group can also participate in covalent bonding with nucleophilic sites in biomolecules, affecting their function and activity.
Comparaison Avec Des Composés Similaires
2-(Tribromomethyl)quinoline: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Nitroquinoline: Lacks the tribromomethyl group, affecting its overall chemical properties and reactivity.
2-Methylquinoline: A simpler derivative with different reactivity and applications.
Uniqueness: 6-Nitro-2-(tribromomethyl)quinoline is unique due to the combined presence of both the nitro and tribromomethyl groups, which impart distinct chemical properties and reactivity
Propriétés
Numéro CAS |
73257-72-4 |
|---|---|
Formule moléculaire |
C10H5Br3N2O2 |
Poids moléculaire |
424.87 g/mol |
Nom IUPAC |
6-nitro-2-(tribromomethyl)quinoline |
InChI |
InChI=1S/C10H5Br3N2O2/c11-10(12,13)9-4-1-6-5-7(15(16)17)2-3-8(6)14-9/h1-5H |
Clé InChI |
BXESGPXESMHVPQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=N2)C(Br)(Br)Br)C=C1[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


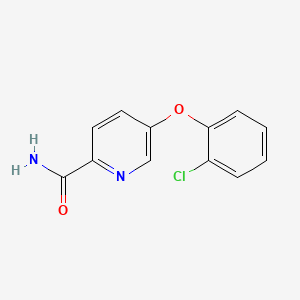
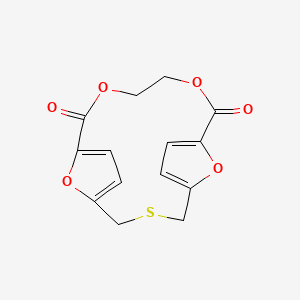
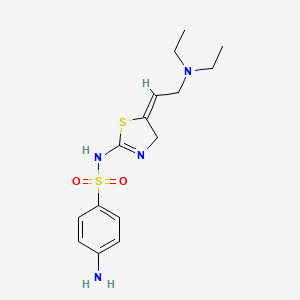
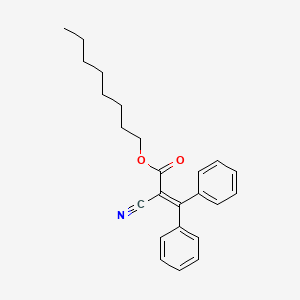
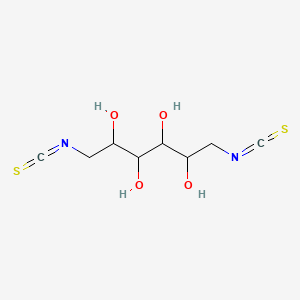

![2-(2-acetyloxypropanoyloxy)ethyl-trimethylazanium;[(1S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate](/img/structure/B14459966.png)
